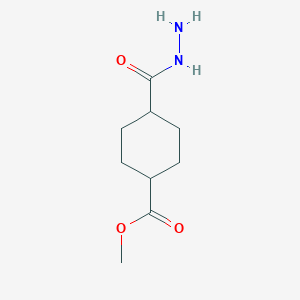
(1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a hydrazinecarbonyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with hydrazine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the hydrazine derivative: Cyclohexanecarboxylic acid is reacted with hydrazine to form the hydrazine derivative.
Esterification: The hydrazine derivative is then reacted with methyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexylamines.
Scientific Research Applications
(1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds containing the hydrazone functional group, which are structurally similar and have comparable reactivity.
Quinazolines: These compounds also contain nitrogen atoms and have similar applications in medicinal chemistry.
Schiff Bases: These are formed by the condensation of hydrazines with aldehydes or ketones and share some chemical properties with (1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate.
Uniqueness
This compound is unique due to its specific cyclohexane ring structure and the presence of both hydrazinecarbonyl and ester functional groups
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10/h6-7H,2-5,10H2,1H3,(H,11,12) |
InChI Key |
QWTAFWOQGHIONZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13724496.png)
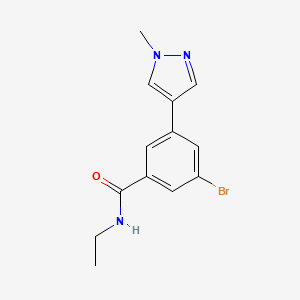
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)

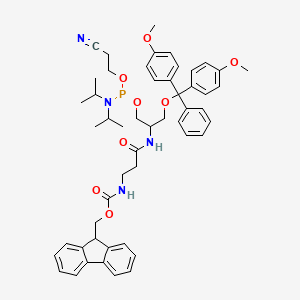
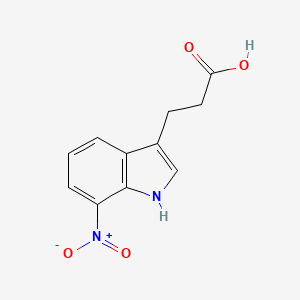
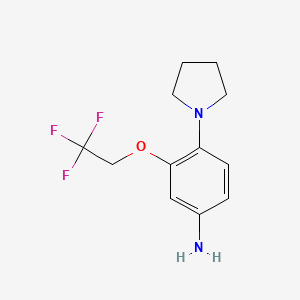


![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
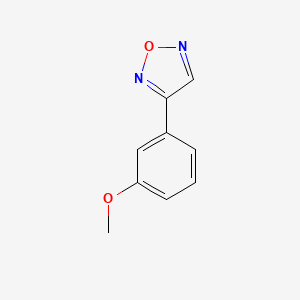
![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)

